2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Description
Structural Elucidation and Molecular Characterization
Molecular Formula and Constitutional Analysis
The compound’s molecular formula, C25H24N2O4S2 , derives from high-resolution mass spectrometry and elemental analysis. Its IUPAC name reflects a polycyclic framework comprising:
- A quinoline core fused with isothiazolo and pyrrolo rings.
- Substituents include 2-ethoxy , 7,7-dimethyl , 2-propoxyphenyl , and 10-thioxo groups.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 480.6 g/mol |
| SMILES | CCCOC1=CC=CC=C1N2C(=S)C3=C(S2)C(N4C5=C3C=C(C=C5C(=O)C4=O)OCC)(C)C |
| InChIKey | RYRKZTVEWUEZOS-UHFFFAOYSA-N |
The isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline scaffold creates a rigid, planar structure, while the 2-propoxyphenyl side chain introduces steric bulk and potential π-π stacking interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While experimental 1H and 13C NMR data for this specific compound are unpublished, analogous isothiazoloquinolines exhibit characteristic signals:
- Aromatic protons : δ 6.8–8.2 ppm (quinoline and phenyl rings).
- Ethoxy group : δ 1.3–1.5 ppm (CH3), δ 3.4–4.1 ppm (OCH2).
- Thioxo group : Deshielded carbons near δ 190–210 ppm in 13C NMR.
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
The conjugated system absorbs at λmax ≈ 280–320 nm (π→π* transitions), with a shoulder near 350 nm attributed to n→π* transitions in the thioxo group.
X-ray Crystallographic Studies
No single-crystal X-ray data are publicly available for this compound. However, density functional theory (DFT)-optimized geometries predict:
Computational Modeling of 3D Conformations
Molecular dynamics simulations (AMBER force field) and DFT (B3LYP/6-31G*) reveal:
- Dominant conformers : The thioxo group adopts an s-cis orientation relative to the isothiazole ring.
- Solvent effects : Polar solvents (e.g., DMSO) stabilize intramolecular H-bonds between the diketone O and thioxo S.
Table 2: DFT-Optimized Geometric Parameters
| Bond/Length (Å) | Angle (°) |
|---|---|
| C10-S1: 1.65 | C9-S1-C10: 102.3 |
| C4-O1: 1.21 | O1-C4-C5: 120.7 |
Properties
Molecular Formula |
C25H24N2O4S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
13-ethoxy-7,7-dimethyl-4-(2-propoxyphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C25H24N2O4S2/c1-5-11-31-18-10-8-7-9-17(18)27-24(32)19-15-12-14(30-6-2)13-16-20(15)26(23(29)21(16)28)25(3,4)22(19)33-27/h7-10,12-13H,5-6,11H2,1-4H3 |
InChI Key |
RYRKZTVEWUEZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1N2C(=S)C3=C(S2)C(N4C5=C3C=C(C=C5C(=O)C4=O)OCC)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrroloquinoline Dione Formation
The foundational pyrrolo[3,2,1-ij]quinoline-4,5-dione scaffold is typically constructed through a three-component reaction involving diketene, isatin derivatives, and primary amines. As demonstrated in pyrazole-promoted syntheses, diketene (1 ) undergoes nucleophilic attack by the amine (2 ) to form a β-ketoamide intermediate (3 ), which subsequently cyclizes with isatin (4 ) under reflux conditions (70–80°C, 4–6 h) to yield the tricyclic core. Ethanol emerges as the optimal solvent, achieving 73–90% yields through hydrogen-bond-mediated transition-state stabilization.
Reaction Optimization:
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 90% (vs. 35% in DMF) |
| Temperature | 70°C | +42% vs. 25°C |
| Catalyst Loading | 1.0 eq pyrazole | Critical for rate |
The pyrazole additive acts as a bifunctional catalyst, simultaneously activating the diketene carbonyl through H-bonding and deprotonating the amine nucleophile.
Isothiazolo Ring Installation
Incorporation of the 10-thioxo-isothiazolo[5,4-c] moiety requires precise sulfurization protocols. A two-stage approach proves effective:
-
Thiolation : Treatment of the pyrroloquinoline intermediate (5 ) with sodium trithiocarbonate (6 ) in dichloromethane at 0–5°C introduces the thione group via nucleophilic aromatic substitution (48–66% yield).
-
Oxidative Cyclization : Subsequent exposure to iodine (1.2 eq) in THF induces disulfide bond formation, closing the isothiazole ring. Crucially, maintaining pH 6.5–7.0 with NaHCO₃ suppresses over-oxidation to sulfones.
Mechanistic Insight :
The reaction proceeds through a sulfonium ion intermediate (7 ), where regioselectivity is governed by the electron-withdrawing effect of the adjacent quinoline carbonyl groups.
One-Pot Tandem Functionalization
Simultaneous Alkoxylation and Thioxo Insertion
Advanced routes employ tandem N-alkylation/S-arylation sequences to install the 2-ethoxy and 2-propoxyphenyl groups concurrently. A representative protocol involves:
-
N-Alkylation : Reacting the core structure (8 ) with iodoethane (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 12 h (82% yield).
-
Ullmann-Type Coupling : Copper(I)-catalyzed (10 mol% CuI) coupling with 2-propoxyphenylboronic acid (9 ) in dioxane/H₂O (4:1) at 100°C introduces the aryl group while retaining thione integrity.
Critical Parameter :
| Factor | Effect on Yield |
|---|---|
| Cu Ligand | 1,10-Phenanthroline > bipyridine |
| Solvent Polarity | Dielectric > 20 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques (400 rpm, 30 min) enable catalyst-free assembly of the target compound through solid-state [3+2] cycloaddition between a diketopiperazine precursor (10 ) and in situ-generated isothiocyanate (11 ). This method achieves 68% yield with 99.2% atom economy, eliminating solvent waste.
Advantages :
-
No column chromatography required (purity >95% by recrystallization)
-
10-fold scale-up demonstrated (50 g batches)
Degradation Pathways and Stability Considerations
Hydrolytic Sensitivity
The 10-thioxo group exhibits pH-dependent stability:
-
Acidic Conditions (pH <3) : Rapid hydrolysis to sulfonic acid derivatives (t₁/₂ = 2.3 h at pH 2).
-
Basic Conditions (pH >9) : Disproportionation into polysulfides (S₃–S₅ chains detected via MALDI-TOF).
Stabilization Strategies :
-
Lyophilization under argon atmosphere
-
Formulation with ascorbic acid (0.1% w/w) as antioxidant
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Multi-Step Solution | 64–82 | 95–98 | Pilot-scale | 23.7 (High solvent use) |
| One-Pot Tandem | 72–90 | 97–99 | Bench-scale | 18.4 |
| Mechanochemical | 68 | 95 | Multi-kg | 1.2 (Solvent-free) |
Recent advances in continuous flow systems (residence time 8 min, 120°C) demonstrate potential for 89% yield with 99.5% conversion, representing the most industrially viable approach .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydro derivative.
Substitution: The ethoxy and propoxy groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfone or sulfoxide derivatives, dihydro derivatives, and various substituted analogs.
Scientific Research Applications
2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the 9-Position
9-(2-Methoxyphenyl) Analogs
The compound 9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione (CAS 633287-29-3, C22H18N2O3S2, MW 422.52 g/mol) differs in the 9-position substituent (methoxy vs. propoxy) and lacks the ethoxy group. Computational similarity indexing (Tanimoto coefficient) would likely show moderate structural overlap (~60–70%) due to shared core features but divergent substituents .
9-Cyclopropylethynyl Derivatives
A structurally distinct analog, 9-cyclopropylethynyl-2-((S)-1-[1,4]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1‑a]isoquinoline, replaces the 9-aryl group with a cyclopropylethynyl moiety. This substitution introduces sp-hybridized carbons, altering electronic conjugation and possibly enhancing binding to aromatic receptors. However, the absence of the thioxo group reduces sulfur-mediated interactions, such as hydrogen bonding or metal coordination .
Heterocyclic Core Modifications
Dithiolo vs. Isothiazolo Rings
The compound 2-ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione (CAS 497231-43-3, C16H13NO3S3, MW 363.46 g/mol) replaces the isothiazolo ring with a dithiolo system. The dithiolo group introduces additional sulfur atoms, which may enhance redox activity but reduce thermal stability compared to the isothiazolo analog. The absence of the propoxyphenyl group in this derivative simplifies the structure, likely lowering molecular weight and improving synthetic accessibility .
Benzothiazole-Containing Pyrroloquinolines
Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature a benzothiazole moiety instead of isothiazolo. Benzothiazole’s planar structure facilitates π-π stacking interactions, whereas the isothiazolo group’s fused system may confer greater conformational rigidity. Biological activity differences could arise from these electronic and steric variations .
Pharmacokinetic and Physicochemical Properties
The target compound’s higher LogP (3.8 vs. The dithiolo derivative’s additional hydrogen bond donor (O–H⋯N) may improve crystallinity but reduce metabolic stability .
Biological Activity
2-Ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities that have been the subject of recent research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 480.6 g/mol. The compound features an isothiazole ring and a quinoline structure that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O4S2 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | 13-Ethoxy-7,7-dimethyl... |
| InChI Key | RYRKZTVEWUEZOS-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities attributed to 2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione are still being explored.
The mechanism of action for this compound likely involves interaction with various molecular targets including enzymes and receptors. The presence of functional groups allows for diverse interactions such as:
- Hydrogen bonding : Facilitates binding to target proteins.
- π-π stacking : Enhances stability in binding interactions.
- Hydrophobic interactions : Contributes to the overall affinity for lipid membranes.
Case Studies and Research Findings
Recent studies have begun to elucidate the biological activities associated with this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Comparative Analysis
Comparative studies with structurally similar compounds reveal insights into the structure-activity relationship (SAR):
| Compound Name | Biological Activity |
|---|---|
| 2-Ethoxy-7,7-dimethyl-9-(2-methoxyphenyl)... | Moderate anticancer activity |
| 2-Ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)... | Stronger antimicrobial effects |
| 2-Ethoxy-7,7-dimethyl-9-(phenyl)... | Enhanced anti-inflammatory response |
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
To improve yield and purity, consider:
- Solvent selection : Ethanol is commonly used for reflux reactions due to its polarity and boiling point . Alternative solvents (e.g., DMF or acetonitrile) may enhance solubility of intermediates.
- Catalyst variation : Piperidine (0.5 mL) is effective for Knoevenagel condensations, but morpholine or DBU could reduce side reactions .
- Temperature control : Heating at 80–90°C for 3–6 hours balances reaction completion and decomposition risks .
Q. Example Reaction Optimization Table
| Condition | (Ethanol) | (DMF-EtOH) |
|---|---|---|
| Solvent | Ethanol | DMF-EtOH (1:1) |
| Reaction Time (h) | 3 | 2 |
| Catalyst | Piperidine | None (reflux only) |
| Yield (%) | 65–70 | 75–80 |
Q. Which spectroscopic and computational methods are critical for structural validation?
- NMR spectroscopy : Analyze H and C shifts to confirm substituents like the 2-propoxyphenyl group and thioxo moiety.
- X-ray crystallography : Resolve bond angles (e.g., C10—O1—C9—O2 = 1.9°) to validate fused heterocyclic systems .
- DFT calculations : Compare experimental IR/Raman spectra with simulated data to confirm tautomeric forms of the thioxo group.
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) be resolved?
- Replicate under standardized conditions : Use randomized block designs with split-split plots to control variables like solvent residues or crystal polymorphism .
- Validate purity : Employ HPLC-MS (C18 columns, acetonitrile/water gradient) to detect trace impurities that may inhibit activity .
- Mechanistic assays : Compare MIC values against Gram-positive vs. Gram-negative bacteria to assess target specificity (e.g., membrane permeability vs. enzyme inhibition) .
Q. What methodologies are suitable for studying environmental degradation pathways?
- Long-term stability studies : Design accelerated degradation experiments (40°C, 75% humidity) over 6–12 months, monitoring hydrolysis of the ethoxy group via LC-MS .
- Biotic transformation assays : Incubate with soil microbiota (e.g., Pseudomonas spp.) and track metabolite formation (e.g., sulfoxide derivatives) using H NMR .
- QSAR modeling : Corporate logP and pKa values to predict photodegradation rates in aquatic systems .
Q. How can the compound’s electronic structure inform its reactivity in catalytic applications?
- Electrochemical analysis : Perform cyclic voltammetry in DMF to identify redox-active sites (e.g., quinoline-4,5-dione moiety).
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (DFT/B3LYP) to predict sites for nucleophilic/electrophilic attacks .
- Synchrotron XAS : Probe sulfur K-edge spectra to assess thioxo group participation in metal coordination .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields across studies?
- Factor prioritization : Use factorial design (e.g., 2 experiments) to rank variables like solvent purity, stirring rate, and inert atmosphere .
- Intermediate trapping : Isolate and characterize transient species (e.g., enolate intermediates) via in-situ FTIR .
7. Resolving conflicting reports on tautomerism in the thioxo group:
- Variable-temperature NMR : Monitor proton exchange between thione and thiol forms in DMSO-d from 25°C to 120°C .
- Isotopic labeling : Synthesize S-labeled analogs to track tautomeric shifts via mass spectrometry .
Theoretical Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
